![molecular formula C16H19N3O B7480211 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, also known as CPP or CPPene, is a small molecule inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation. In
Wirkmechanismus
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways that are critical for cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in lab experiments is its specificity for CK2, which allows for the study of the role of CK2 in various cellular processes. However, one limitation is that 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be toxic at high concentrations, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in combination with other anti-cancer agents may enhance its anti-tumor effects. Finally, the use of 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile in animal models of cancer and other diseases may provide valuable insights into its therapeutic potential.
In conclusion, 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is a small molecule inhibitor that has been extensively studied in scientific research due to its ability to inhibit CK2. It has been shown to have anti-tumor effects, inhibit angiogenesis, and have anti-inflammatory effects. While there are limitations to its use in lab experiments, there are several future directions for research on 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile that hold promise for its potential therapeutic applications.
Synthesemethoden
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile can be synthesized using a variety of methods, including the reaction of 4-bromomethyl-benzonitrile with 1-cyclopropanecarbonyl-piperazine in the presence of a palladium catalyst. Other methods include the use of 1,4-dibromobutane and cyanide to form the nitrile group, followed by reaction with piperazine and cyclopropanecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been extensively studied in scientific research due to its ability to inhibit CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and survival. 2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of bacteria, viruses, and parasites.
Eigenschaften
IUPAC Name |
2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-14-3-1-2-4-15(14)12-18-7-9-19(10-8-18)16(20)13-5-6-13/h1-4,13H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZSIYXBWPVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)
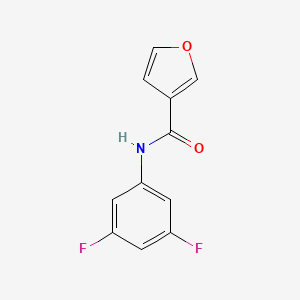
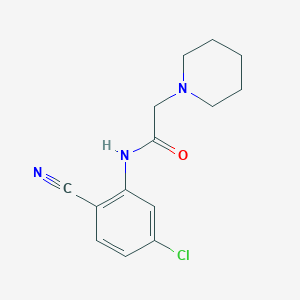
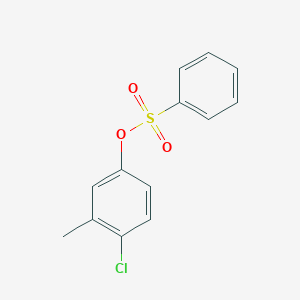
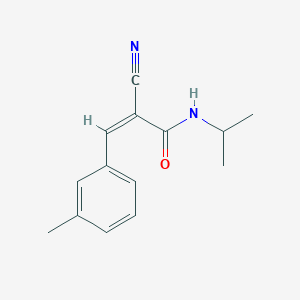
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)
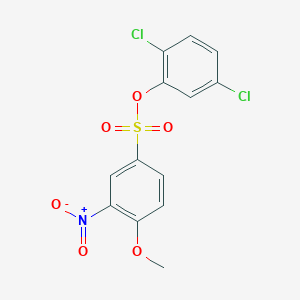
![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)
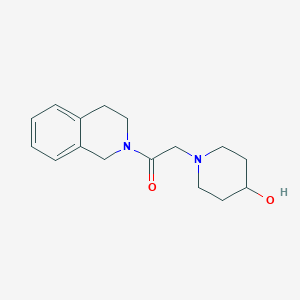
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
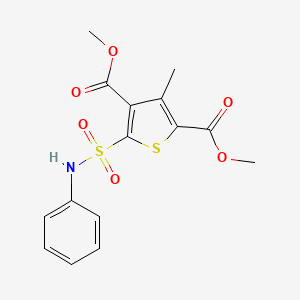
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)